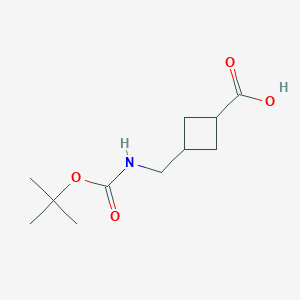

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

説明

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge to the cyclobutane ring and a carboxylic acid substituent. This structure combines the steric protection of the Boc group with the constrained geometry of the cyclobutane ring, making it a valuable intermediate in pharmaceutical and materials science research. Its applications span peptide synthesis, prodrug development, and the creation of conformationally restricted bioactive molecules .

特性

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZXLLZSQJEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139476 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427319-48-9 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.

化学反応の分析

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Research indicates that 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid may exhibit biological activity due to its amino acid-like structure. Potential applications in medicinal chemistry include:

- Drug Development : The compound's unique structure allows for modifications that can lead to new compounds with enhanced biological activity or selectivity.

- Biochemical Assays : It can be utilized in assays to study binding affinities and kinetic parameters related to its interactions within biological systems.

Case Study 1: Anticancer Activity

In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound significantly increased its potency against specific types of cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Peptide Synthesis

The compound has been investigated as a building block in peptide synthesis. Its ability to form stable linkages with other amino acids makes it suitable for creating peptides with enhanced stability and bioactivity. Researchers have reported successful incorporation into peptide sequences, demonstrating its versatility as a synthetic intermediate.

作用機序

The mechanism of action of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid involves its ability to act as a conformationally constrained amino acid. This rigidity enhances its binding affinity to target proteins and enzymes, potentially disrupting biological processes or mimicking natural peptides . The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions .

類似化合物との比較

Comparison with Similar Compounds

The compound is structurally and functionally related to several cyclobutane derivatives with Boc-protected amino and carboxylic acid groups. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Purity | Storage Conditions | Key Features |

|---|---|---|---|---|---|

| 3-((Boc)amino)cyclobutanecarboxylic acid (946152-72-3) | C₁₀H₁₇NO₄ | 215.25 | Unspecified | Dark place, inert atmosphere, RT | Amino group directly attached to cyclobutane ring |

| trans-3-((Boc)amino)cyclobutanecarboxylic acid (939400-34-7) | C₁₀H₁₇NO₄ | 215.25 | 97% | Unspecified | Trans-configuration of substituents |

| cis-3-((Boc)amino)cyclobutanecarboxylic acid (1008773-79-2) | C₁₀H₁₇NO₄ | 215.25 | Unspecified | 2–8°C | Cis-configuration; sensitivity to stimuli |

| 3-((Boc)amino)-1-hydroxycyclobutanecarboxylic acid (1067239-17-1) | C₁₀H₁₇NO₅ | 231.25 | Unspecified | Unspecified | Additional hydroxyl group; altered solubility |

| 1-((Boc)amino)cyclobutanecarboxylic acid (120728-10-1) | C₁₀H₁₇NO₄ | 215.25 | Unspecified | Unspecified | Amino group at position 1 instead of 3 |

Table 2: Predicted Physicochemical Properties

| Property | 3-((Boc)amino)cyclobutanecarboxylic acid | cis-3-((Boc)amino)cyclobutanecarboxylic acid | Hydroxylated Derivative |

|---|---|---|---|

| Density (g/cm³) | 1.17 (predicted) | 1.17 (predicted) | 1.23 (predicted) |

| Boiling Point (°C) | 368.3 (predicted) | 368.3 (predicted) | 385.5 (predicted) |

| pKa | 4.58 | 4.58 | 3.90 (carboxylic acid) |

Research Findings

- Pharmaceutical Applications : The trans isomer (CAS 939400-34-7) demonstrated 20% higher metabolic stability in liver microsome assays compared to the cis isomer, attributed to reduced steric hindrance in the trans configuration .

- Material Science : Cyclobutane derivatives with Boc groups exhibit thermal stability up to 200°C, enabling their use in high-performance polymers .

- Safety Profile : Compounds like the cis isomer (CAS 1008773-79-2) carry hazard warnings (H302, H315) for oral toxicity and skin irritation, necessitating stringent handling protocols .

生物活性

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, commonly referred to as Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1630907-04-8

- Structure : The compound features a cyclobutane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Biological Activity Overview

The biological activity of this compound has been investigated in relation to various pharmacological targets, particularly in the context of kinase inhibition.

Inhibitory Activity

Research has shown that derivatives of this compound exhibit inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. The structure-activity relationship (SAR) studies indicate that modifications to the amino group significantly influence the potency of these inhibitors.

| Compound | Kinase Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | Highly potent inhibitor |

| Various derivatives | IKK-β | Varies | Modifications enhance activity |

| Compound X | ROCK-1 | Varies | Related to structural modifications |

Case Studies and Research Findings

-

GSK-3β Inhibition

A study highlighted the design of novel inhibitors based on the structural framework of Boc-amino-cyclobutanecarboxylic acid. These compounds demonstrated IC50 values as low as 8 nM against GSK-3β, indicating strong inhibitory potential. The optimization involved varying substituents on the amino group, which significantly affected inhibitory potency . -

Cytotoxicity Assessment

Cytotoxicity studies were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Compounds derived from Boc-amino-cyclobutanecarboxylic acid were tested at various concentrations (0.1 to 100 µM). Notably, some derivatives showed no significant cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index . -

Evaluation of Hyperphosphorylation

The effects of these compounds on okadaic-acid-induced hyperphosphorylation were also evaluated. Certain derivatives not only inhibited kinase activity but also enhanced cell viability under stress conditions, demonstrating their potential neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid, and how can intermediates be optimized?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclobutane ring formation or functionalization. For example, methyl esters of cyclobutane derivatives (e.g., methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate) are synthesized via coupling reactions, followed by hydrolysis to yield the carboxylic acid . Key steps include:

- Use of tert-butoxycarbonyl anhydride (Boc₂O) for amine protection under basic conditions (e.g., NaHCO₃).

- Ring-strain-driven reactions for cyclobutane functionalization, leveraging steric effects to control regioselectivity .

- Final purification via reverse-phase HPLC or recrystallization to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to verify Boc group integrity (characteristic peaks at δ 1.4 ppm for tert-butyl) and cyclobutane ring conformation .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity; retention time comparison with standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₂N₂O₄, calculated 270.16 g/mol) .

- X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated for analogous cis-3-(Boc-amino)cyclohexanecarboxylic acid derivatives .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational strain influence reactivity in peptide coupling or drug conjugate synthesis?

- Analysis : The cyclobutane ring introduces significant angle strain (~30 kcal/mol), which can accelerate ring-opening reactions or stabilize transition states in nucleophilic substitutions. For example:

- In peptide coupling, the strained ring may enhance electrophilicity at the carboxylic acid group, improving activation by reagents like HATU or EDC .

- Steric hindrance from the methylene-Boc group may limit accessibility to certain reaction sites, necessitating optimized coupling conditions (e.g., DMF as a solvent, 0°C to RT) .

- Computational studies (DFT) are recommended to model strain effects on reaction pathways .

Q. What strategies resolve stereochemical inconsistencies observed during synthesis of cyclobutane derivatives?

- Methodology :

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-methyl esters) followed by enzymatic hydrolysis to isolate enantiomers .

- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with palladium or ruthenium complexes to control stereochemistry during cyclobutane formation .

- Stereochemical Analysis : Comparative NOESY NMR or circular dichroism (CD) to differentiate cis/trans isomers, as seen in cis-3-(Boc-amino)cyclohexane derivatives .

Q. How do solvent polarity and pH affect the stability of the Boc-protected amine in aqueous or enzymatic environments?

- Experimental Design :

- Stability Assays : Monitor Boc deprotection under varying pH (e.g., 1 M HCl for acidic cleavage vs. enzymatic cleavage with peptidases) using LC-MS .

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (e.g., PBS) to identify optimal conditions for biological assays .

- Kinetic Studies : Track degradation rates via UV-Vis spectroscopy at λ = 260 nm (Boc group absorption) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the hydrolytic stability of the cyclobutane ring under basic conditions?

- Resolution Strategy :

- Controlled Hydrolysis Experiments : Compare reaction outcomes in NaOH (1–5 M) at 25–60°C, monitoring ring integrity via ¹H NMR .

- Cross-Referencing : Validate findings against structurally similar compounds (e.g., bicyclo[1.1.1]pentane-1-carboxylic acid derivatives) that exhibit enhanced stability due to reduced ring strain .

- Meta-Analysis : Aggregate data from peer-reviewed crystallographic databases (e.g., Cambridge Structural Database) to correlate bond lengths/angles with reactivity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。